1,3-Dioxolane, 4-bromo-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 4-bromo-4-nitro- is a heterocyclic organic compound characterized by a five-membered ring containing two oxygen atoms and three carbon atoms, with bromine and nitro functional groups attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dioxolane, 4-bromo-4-nitro- can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production of 1,3-dioxolane derivatives often involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product yield and purity. The process may include steps such as acetalization, bromination, and nitration under specific conditions to achieve the final compound .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dioxolane, 4-bromo-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Py, RCOOOH, I2, Br2, Cl2, MnO2/CH2Cl2.
Reduction: H2/Ni, H2/Rh, Zn/HCl, Na/NH3, LiAlH4, NaBH4.
Substitution: RLi, RMgX, RCuLi, NaOCH3, NH3, RNH2.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones or related cleavage products, while reduction can produce alcohols or amines .
Scientific Research Applications
1,3-Dioxolane, 4-bromo-4-nitro- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-dioxolane, 4-bromo-4-nitro- involves its interaction with molecular targets and pathways. For example, the compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The specific pathways and targets depend on the context of its use and the conditions under which it is applied .
Comparison with Similar Compounds
1,3-Dioxane: A six-membered ring analog of 1,3-dioxolane with similar chemical properties but different reactivity due to the ring size.
2-Bromomethyl-1,3-dioxolane: A related compound with a bromomethyl group instead of a bromo-nitro group.
1,3-Dioxolane-4-methanol: A derivative with a hydroxymethyl group, used as an intermediate in various chemical syntheses.
Properties
CAS No. |
398350-35-1 |
---|---|
Molecular Formula |
C3H4BrNO4 |
Molecular Weight |
197.97 g/mol |
IUPAC Name |
4-bromo-4-nitro-1,3-dioxolane |
InChI |
InChI=1S/C3H4BrNO4/c4-3(5(6)7)1-8-2-9-3/h1-2H2 |
InChI Key |
IWZBHUAZKGVCGI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCO1)([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.